molecular formula C8H7NaO3 B1343471 Sodium anisate CAS No. 536-45-8

Sodium anisate

Cat. No.: B1343471
CAS No.: 536-45-8
M. Wt: 174.13 g/mol
InChI Key: AETSDHMVQHOYPB-UHFFFAOYSA-M
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Description

Sodium anisate is the sodium salt of p-anisic acid, a naturally occurring compound derived from fennel and star anise. It is primarily used as a preservative in cosmetic and skincare products due to its antimicrobial properties. This compound helps extend the shelf life of products by inhibiting the growth of bacteria and fungi .

Mechanism of Action

Target of Action

Sodium anisate, a sodium salt of the plant metabolite p-anisic acid , primarily targets microorganisms present in cosmetic products . It exhibits excellent fungicidal activity , making it a potent antimicrobial agent. It is particularly effective against bacteria such as Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus .

Mode of Action

This compound acts by inhibiting the growth of bacteria and reducing the activity of microorganisms on the skin . It also exhibits antioxidant and anti-inflammatory properties , which help soothe irritated skin and protect cells from free radicals and oxidative stress .

Biochemical Pathways

This compound inhibits tyrosinase, an enzyme involved in the initial step of melanin synthesis . This action results in decreased melanin production, helping to combat hyperpigmentation and even out skin tone .

Pharmacokinetics

It is known that this compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods , suggesting that it may be possible to study its pharmacokinetic properties in more detail in the future.

Result of Action

The primary result of this compound’s action is the preservation of cosmetic products . By inhibiting bacterial growth and reducing microorganism activity, this compound helps prolong the shelf-life of these products . Additionally, its antioxidant and anti-inflammatory properties can soothe irritated skin and protect cells from oxidative stress . Its ability to inhibit tyrosinase and decrease melanin production can also help combat hyperpigmentation and even out skin tone .

Action Environment

The action of this compound can be influenced by the environment in which it is used. For instance, the skin microbiota is in constant contact with the surrounding environment, which can alter its eubiotic state . The application of cosmetic products containing this compound can alter the balance of the skin microbiota . This effect may be attributed to many factors, including the residual activity of the preservatives (like this compound) on the skin .

Biochemical Analysis

Biochemical Properties

Sodium anisate plays a significant role in biochemical reactions, particularly in the cosmetic and pharmaceutical industries. It exhibits antibacterial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Propionibacterium acnes . This compound interacts with enzymes like tyrosinase, inhibiting its activity and thereby reducing melanin production . This interaction is crucial for its application in skin-lightening products.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . This compound can modulate gene expression by inhibiting histone deacetylase 3 (HDAC3), which plays a role in regulating inflammatory responses . Additionally, it impacts cellular metabolism by protecting cells from oxidative damage and maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition leads to a decrease in melanin production, making this compound effective in treating hyperpigmentation. This compound also interacts with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death . Furthermore, it modulates gene expression by inhibiting HDAC3, which affects inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, maintaining its antibacterial and antioxidant properties . Long-term studies have shown that this compound can sustain its effects on cellular function, including its ability to inhibit bacterial growth and reduce oxidative stress . Its stability and efficacy can be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antibacterial activity and reduction of oxidative stress . At high doses, this compound can cause adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy diminishes and toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and HDAC3, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . This compound also affects the metabolic pathways involved in melanin synthesis, reducing the production of melanin and preventing hyperpigmentation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound can accumulate in specific tissues, particularly the skin, where it exerts its antibacterial and antioxidant effects . Its distribution is influenced by factors such as pH and the presence of other compounds .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and cell membranes, where it interacts with enzymes and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is crucial for its effectiveness in inhibiting bacterial growth and reducing oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium anisate is synthesized by neutralizing p-anisic acid with sodium hydroxide. The reaction typically involves dissolving p-anisic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and under mild conditions .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of sodium hydroxide to a solution of p-anisic acid, followed by purification steps to remove any impurities. The final product is then dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium anisate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium anisate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison:

    This compound vs. Sodium benzoate: this compound is derived from natural sources like fennel and star anise, while sodium benzoate is synthesized from benzoic acid.

    This compound vs. Sodium levulinate: this compound and sodium levulinate are often used together for synergistic effects.

    This compound vs. Potassium sorbate: Potassium sorbate is effective against a broad spectrum of microorganisms, similar to this compound. .

This compound stands out due to its natural origin and compatibility with organic and natural product formulations, making it a valuable ingredient in various applications.

Properties

IUPAC Name

sodium;4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETSDHMVQHOYPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100-09-4 (Parent)
Record name Sodium anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00201818
Record name Sodium anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-45-8
Record name Sodium anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00201818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM ANISATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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